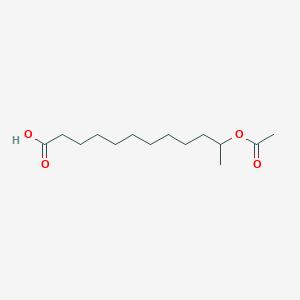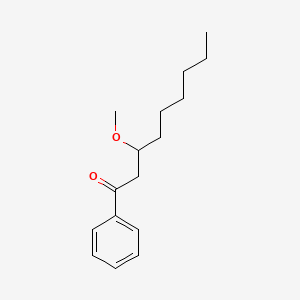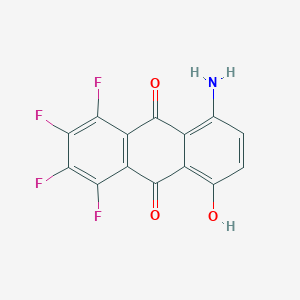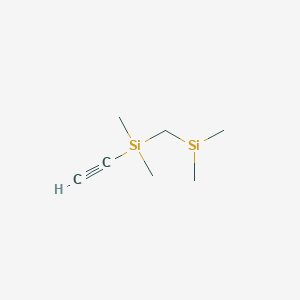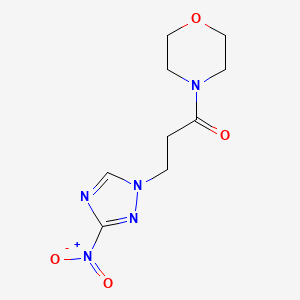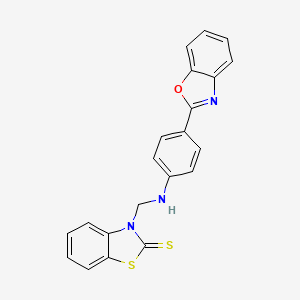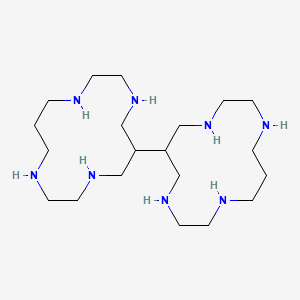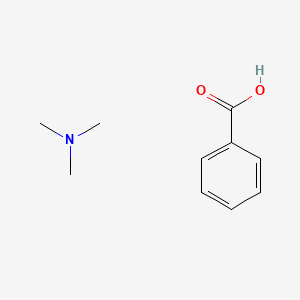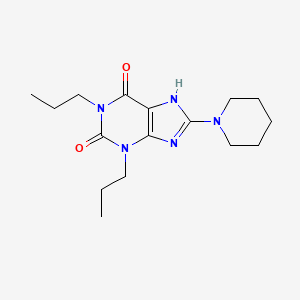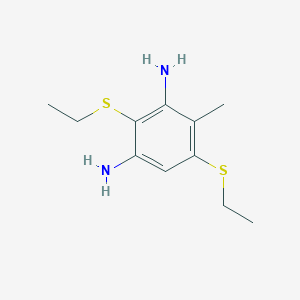
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes ethylsulfanyl groups and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4-methylbenzene-1,3-diamine with ethyl mercaptan in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Compounds with different substituents replacing the ethylsulfanyl groups.
Aplicaciones Científicas De Investigación
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets. The ethylsulfanyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(ethylsulfanyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring.
2,5-Bis(trifluoromethyl)thiophene: Contains trifluoromethyl groups instead of ethylsulfanyl groups.
Bis(benzimidazole) Complexes: Contains benzimidazole rings and exhibits different biological activities.
Uniqueness
2,5-Bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl groups and a benzene ring, which confer specific chemical properties and reactivity
Propiedades
Número CAS |
104983-87-1 |
|---|---|
Fórmula molecular |
C11H18N2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2,5-bis(ethylsulfanyl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-9-6-8(12)11(15-5-2)10(13)7(9)3/h6H,4-5,12-13H2,1-3H3 |
Clave InChI |
LHWGFRUKQSKXMI-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=C(C(=C1)N)SCC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


